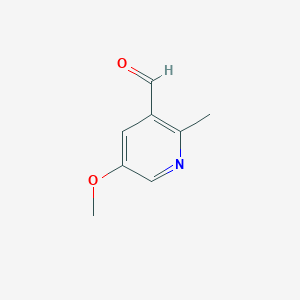![molecular formula C9H10Cl2N2 B13009371 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position . The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.
Aplicaciones Científicas De Investigación
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride: Lacks the methyl group at the 3-position.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[3,4-d]pyrimidine core instead of a pyrrolo[2,3-b]pyridine core.
Uniqueness
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to the presence of both a chloromethyl group and a methyl group on the fused pyridine-pyrrole ring system. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H10Cl2N2 |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-5-11-9-8(6)3-2-7(4-10)12-9;/h2-3,5H,4H2,1H3,(H,11,12);1H |
Clave InChI |
GVZVAMAWCLEEEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C1C=CC(=N2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



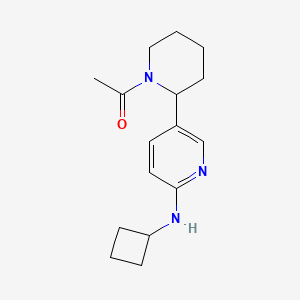
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)

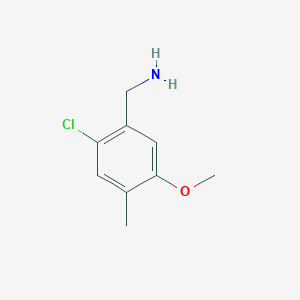
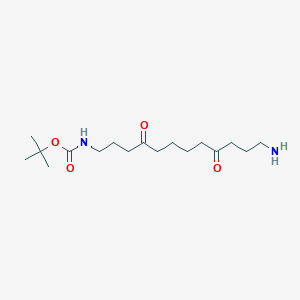
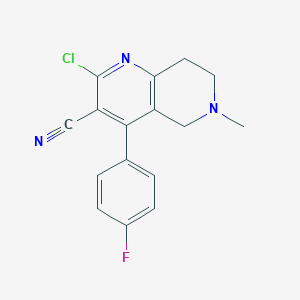
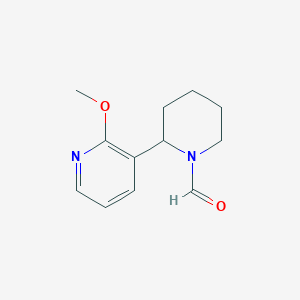

![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)

